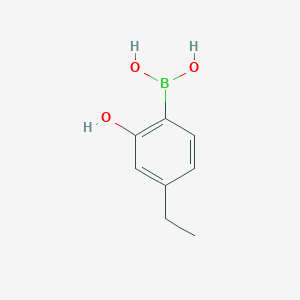

(4-Ethyl-2-hydroxyphenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

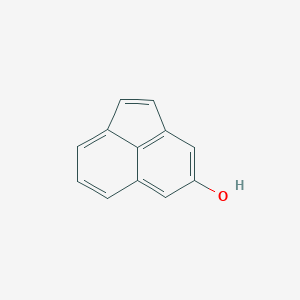

(4-エチル-2-ヒドロキシフェニル)ボロン酸は、エチル基とヒドロキシル基で置換されたフェニル環にボロン酸基が結合した有機ホウ素化合物です。

2. 製法

合成経路と反応条件: (4-エチル-2-ヒドロキシフェニル)ボロン酸の合成は、通常、対応するアリールハライドのボリル化を伴います。 一般的な方法の1つは、鈴木-宮浦カップリング反応であり、この反応ではパラジウム触媒を使用して、アリールハライドとボロン酸誘導体のクロスカップリングを促進します 。反応条件には、炭酸カリウムなどの塩基と、トルエンやエタノールなどの溶媒がしばしば含まれます。

工業的製造方法: (4-エチル-2-ヒドロキシフェニル)ボロン酸の工業的製造には、同様の合成経路が使用されますが、より大規模です。このプロセスは、効率とコスト効率を最適化するために、連続フローリアクターや自動システムを使用し、常に品質と収率を確保しています。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethyl-2-hydroxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid derivative . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

反応の種類: (4-エチル-2-ヒドロキシフェニル)ボロン酸は、以下を含むさまざまな化学反応を起こします。

酸化: ボロン酸基は、フェノールや他の酸素化誘導体となるように酸化することができます。

還元: 還元反応は、ボロン酸基をボロン酸エステルまたは他の還元された形態に変換することができます。

置換: この化合物は、ボロン酸基が他の官能基に置き換わる求核置換反応に関与することができます。

一般的な試薬と条件:

酸化: 過酸化水素または他の酸化剤を穏やかな条件下で使用します。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムを適切な溶媒中で使用します。

置換: 塩基の存在下で、アミンやアルコールなどのさまざまな求核試薬を使用します。

主な生成物: これらの反応で生成される主な生成物は、使用した特定の試薬と条件によって異なります。たとえば、酸化によってフェノール化合物が生成される可能性があり、置換反応によってさまざまな官能基化誘導体が生成される可能性があります。

科学的研究の応用

(4-エチル-2-ヒドロキシフェニル)ボロン酸は、科学研究で数多くの応用があります。

化学: これは、特に鈴木-宮浦カップリングを介して炭素-炭素結合を形成する場合、複雑な有機分子の合成における構成要素として使用されます.

生物学: この化合物は、生体分子と相互作用する能力のために、生物学的プローブとしての可能性を探求しています。

医学: 特にホウ素含有医薬品の設計において、薬剤開発のための前駆体としての使用に関する研究が進行中です。

産業: その独特の化学的特性により、ポリマーや電子部品などの高度な材料の製造において応用されています。

作用機序

(4-エチル-2-ヒドロキシフェニル)ボロン酸がその効果を発揮するメカニズムは、主にさまざまな基質と安定な錯体を形成する能力によるものです。ボロン酸基はジオール、アミン、その他の求核試薬と相互作用し、さまざまな化学変換を促進します。 触媒プロセスでは、この化合物は配位子として作用し、遷移金属錯体を安定化させ、その反応性を高めます .

類似化合物:

4-ヒドロキシフェニルボロン酸: 類似の構造ですが、エチル基がないため、反応性と用途が異なります.

フェニルボロン酸: 最も単純なボロン酸誘導体であり、有機合成で広く使用されていますが、(4-エチル-2-ヒドロキシフェニル)ボロン酸ほど特異的ではありません.

4-エチルフェニルボロン酸: ヒドロキシル基がないため、特定の錯体を形成したり、特定の反応に関与したりする能力に影響を与えます.

ユニークさ: (4-エチル-2-ヒドロキシフェニル)ボロン酸は、フェニル環にエチル基とヒドロキシル基の両方が存在することによってユニークです。この二重の置換パターンにより、その反応性が向上し、より単純な類似体と比較して、より多様な用途が可能になります。

類似化合物との比較

4-Hydroxyphenylboronic acid: Similar structure but lacks the ethyl group, leading to different reactivity and applications.

Phenylboronic acid: The simplest boronic acid derivative, used widely in organic synthesis but with less specificity compared to (4-Ethyl-2-hydroxyphenyl)boronic acid.

4-Ethylphenylboronic acid: Lacks the hydroxyl group, affecting its ability to form certain complexes and participate in specific reactions.

Uniqueness: this compound is unique due to the presence of both an ethyl group and a hydroxyl group on the phenyl ring. This dual substitution pattern enhances its reactivity and allows for more diverse applications compared to its simpler counterparts.

特性

CAS番号 |

259209-34-2 |

|---|---|

分子式 |

C8H11BO3 |

分子量 |

165.98 g/mol |

IUPAC名 |

(4-ethyl-2-hydroxyphenyl)boronic acid |

InChI |

InChI=1S/C8H11BO3/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5,10-12H,2H2,1H3 |

InChIキー |

HHEKVGYUJOTLRK-UHFFFAOYSA-N |

正規SMILES |

B(C1=C(C=C(C=C1)CC)O)(O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B11916175.png)

![3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11916184.png)

![7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B11916210.png)

![4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine](/img/structure/B11916220.png)